molecular formula C10H7F3N2 B12070427 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile

1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile

Cat. No.: B12070427
M. Wt: 212.17 g/mol
InChI Key: HXRXYXGOCCFNIU-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanecarbonitrile moiety

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile typically involves the reaction of 5-(trifluoromethyl)-2-pyridinecarboxaldehyde with cyclopropanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile can be compared with other similar compounds, such as:

  • 1-[5-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • N-(4-methoxyphenyl)-5-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine

These compounds share the trifluoromethyl-pyridine core but differ in their additional functional groups and overall structure. The unique combination of the cyclopropanecarbonitrile moiety in this compound distinguishes it from these similar compounds .

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-8(15-5-7)9(6-14)3-4-9/h1-2,5H,3-4H2

InChI Key

HXRXYXGOCCFNIU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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